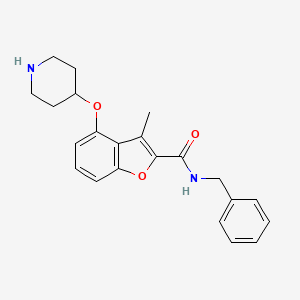
N-benzyl-3-methyl-4-(4-piperidyloxy)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The piperidine ring can be introduced through a cyclization reaction, and the final compound is obtained by coupling the benzofuran and piperidine intermediates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mécanisme D'action
The mechanism of action of N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its interactions with key proteins and signaling pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound used in phototherapy for skin conditions.
Angelicin: Known for its antimicrobial properties.
Uniqueness
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-15-20-18(26-17-10-12-23-13-11-17)8-5-9-19(20)27-21(15)22(25)24-14-16-6-3-2-4-7-16/h2-9,17,23H,10-14H2,1H3,(H,24,25) |
Clé InChI |
DPWZRKPXAIRZCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)C(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


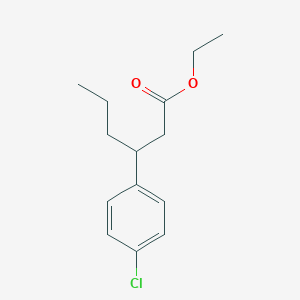

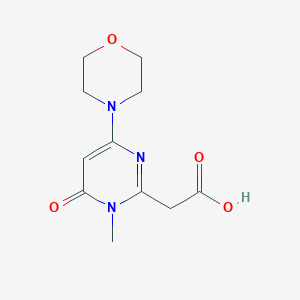
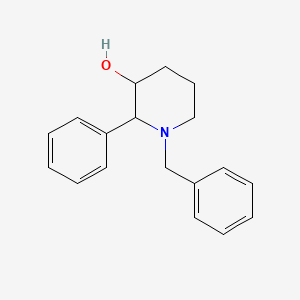
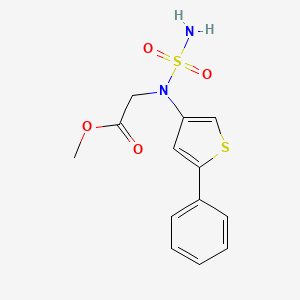
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
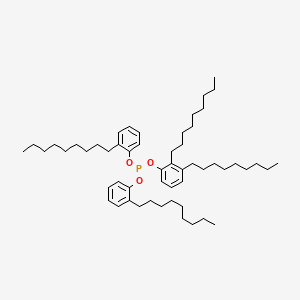
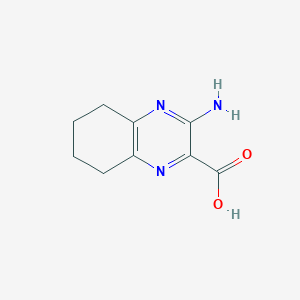
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)
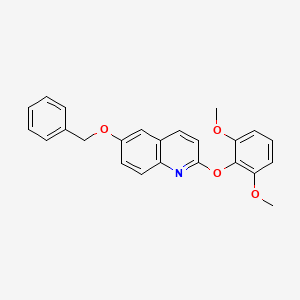
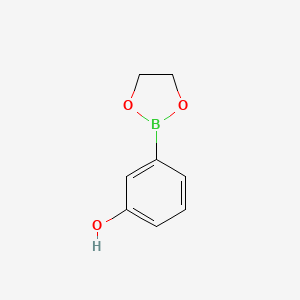
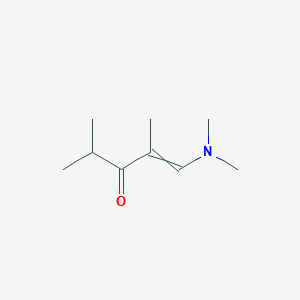
![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)
